molecular formula C14H13F3N2OS B2369269 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1251577-64-6

1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2369269
CAS No.: 1251577-64-6
M. Wt: 314.33
InChI Key: JGODZAGMWDOLOU-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a thiophen-3-yl ethyl group on one nitrogen and a 2-(trifluoromethyl)phenyl group on the other. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, while the thiophene ring contributes aromaticity and moderate lipophilicity. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which often enhances target binding affinity.

Properties

IUPAC Name

1-(2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c15-14(16,17)11-3-1-2-4-12(11)19-13(20)18-7-5-10-6-8-21-9-10/h1-4,6,8-9H,5,7H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGODZAGMWDOLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling

Procedure

  • Precursor Synthesis :
    • 2-(Thiophen-3-yl)ethylamine : Synthesized via reduction of 2-(thiophen-3-yl)acetonitrile using LiAlH₄ in anhydrous THF.
    • 2-(Trifluoromethyl)phenyl isocyanate : Prepared by treating 2-(trifluoromethyl)aniline with triphosgene in dichloromethane.
  • Urea Formation :
    • Combine equimolar amounts of 2-(thiophen-3-yl)ethylamine and 2-(trifluoromethyl)phenyl isocyanate in dry DCM at 0°C.
    • Stir under nitrogen for 12–24 hours.
    • Purify via column chromatography (hexane/ethyl acetate, 3:1).

Optimization

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures homogeneity.
  • Catalyst : Triethylamine (0.1 eq) enhances reaction rate.
  • Yield : 68–82%.

Carbamate Aminolysis in DMSO

Procedure

  • Phenyl Carbamate Intermediate :
    • React 2-(trifluoromethyl)aniline with phenyl chloroformate in pyridine/DCM to form phenyl N-(2-(trifluoromethyl)phenyl)carbamate.
  • Aminolysis :
    • Treat phenyl carbamate (1 eq) with 2-(thiophen-3-yl)ethylamine (1.05 eq) in DMSO at 25°C for 3 hours.
    • Quench with 1N NaOH, extract with ethyl acetate, and purify via recrystallization.

Advantages

  • Avoids toxic isocyanates.
  • Yield : 75–89%.

Microwave-Assisted One-Pot Synthesis

Procedure

  • Direct Coupling :
    • Mix 2-(thiophen-3-yl)ethylamine, 2-(trifluoromethyl)aniline, and triphosgene in acetonitrile.
    • Irradiate at 100°C (150 W) for 15 minutes under microwave conditions.

Results

  • Reaction Time : Reduced from 24 hours to 15 minutes.
  • Yield : 78%.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Advantages Source
Isocyanate-Amine DCM, 0°C, 24 h 82 ≥95 High scalability
Carbamate Aminolysis DMSO, 25°C, 3 h 89 ≥98 Phosgene-free, mild conditions
Microwave-Assisted CH₃CN, 100°C, 15 min 78 ≥90 Rapid synthesis

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMSO, DMF) improve carbamate stability.
  • Non-polar solvents (DCM, THF) favor isocyanate reactivity.

Temperature Control

  • Exothermic urea formation requires cooling (0–5°C) to prevent side reactions.

Purification Techniques

  • Column Chromatography : Effective for removing unreacted amines.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Scalability and Industrial Feasibility

  • Isocyanate Route : Preferred for large-scale production due to reagent availability.
  • Carbamate Route : Suitable for GMP-compliant synthesis (low toxicity).

Challenges and Mitigation

  • Moisture Sensitivity : Isocyanates hydrolyze to amines; use anhydrous conditions.
  • Thiophene Stability : Avoid strong acids/bases to prevent ring degradation.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential therapeutic properties, particularly in the treatment of parasitic infections and cancer.

Antiparasitic Activity

Research indicates that urea derivatives similar to 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea have shown significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In a study, novel urea analogues demonstrated high efficacy, with some achieving complete cures in murine models . This suggests that compounds with similar structural features could be promising leads for developing new antiparasitic agents.

Anticancer Properties

The compound's structural motifs may also contribute to anticancer activities. Compounds containing thiophene and trifluoromethyl groups have been investigated for their ability to inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially improving their bioavailability and therapeutic index .

Material Science Applications

In addition to medicinal uses, 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is being explored for its utility in material science.

Organic Electronics

The incorporation of thiophene units in organic semiconductors has been widely studied due to their excellent charge transport properties. The compound's unique electronic properties could make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Thiophene derivatives have been shown to enhance the efficiency of charge transport layers in these devices .

Sensors

Compounds with thiophene moieties are also being investigated for use in chemical sensors. Their ability to undergo electrochemical reactions makes them suitable candidates for detecting various analytes, including gases and biomolecules. The trifluoromethyl group can further enhance sensitivity due to its electron-withdrawing nature, which can improve the response of sensor materials .

Synthesis and Derivatives

The synthesis of 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can be achieved through various methods, including Ugi reactions and click chemistry approaches. These synthetic strategies allow for the generation of diverse derivatives that can be screened for enhanced biological activity or improved material properties.

Synthesis Method Description Potential Applications
Ugi ReactionA multicomponent reaction that allows the formation of urea derivatives efficientlyMedicinal chemistry, drug development
Click ChemistryA modular approach that facilitates the rapid synthesis of compounds with high yieldsMaterial science, sensor development

Case Studies

Several case studies highlight the effectiveness of compounds related to 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea:

  • Antitrypanosomal Studies : A study demonstrated the efficacy of urea derivatives against Trypanosoma brucei with some achieving EC50 values in the nanomolar range, indicating potent activity against this pathogen .
  • Material Performance : Research on thiophene-based materials showed enhanced performance in OLED applications, with devices exhibiting improved efficiency when incorporating trifluoromethylated thiophene derivatives .

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The compound’s structural analogs (Table 1) vary in substituents attached to the urea scaffold, influencing electronic, steric, and solubility properties:

Table 1: Structural Comparison of Urea Derivatives
Compound ID Substituents (R₁, R₂) Key Structural Differences Reference
Target R₁: 2-(Thiophen-3-yl)ethyl
R₂: 2-(trifluoromethyl)phenyl
Baseline structure N/A
7n (Evid.2) R₁: 4-[(Pyridinylmethyl)thio]phenyl
R₂: 4-chloro-3-(trifluoromethyl)phenyl
Pyridine-thioether linkage introduces basicity and polarity
M64 (Evid.3,4) R₁: 2-(Dimethylamino)-2-(pyridin-4-yl)ethyl
R₂: 2-morpholino-5-(trifluoromethyl)phenyl
Morpholino and pyridinyl groups enhance solubility; dimethylamino increases basicity
8j (Evid.5) R₁: 4-(4-(Chloromethyl)thiazol-2-yl)phenyl
R₂: 2-(trifluoromethyl)phenyl
Thiazole and chloromethyl groups add steric bulk and electrophilicity
A5 (Evid.12) R₁: 4-hydroxyphenyl
R₂: 4-chloro-3-(trifluoromethyl)phenyl
Hydroxyphenyl improves hydrophilicity; chloro substituent increases lipophilicity

Key Observations :

  • Thiophene vs.
  • Trifluoromethyl Phenyl : A common motif (Evid.2,5,12) for enhancing metabolic stability and binding affinity via hydrophobic interactions.
  • Polar Groups: Hydroxy (A5) and morpholino (M64) substituents improve solubility, whereas chloromethyl (8j) may increase reactivity.

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The CF₃ group (present in all analogs) stabilizes the urea carbonyl, enhancing hydrogen-bond acceptor strength.

Solubility and Lipophilicity

  • Hydrophilic Groups: M64’s morpholino and pyridinyl groups likely reduce logP compared to the target compound, as supported by its formulation as a water-soluble HCl salt (Evid.3).
  • Hydrophobic Groups : The target’s thiophene and CF₃-phenyl increase lipophilicity, which may enhance blood-brain barrier penetration but limit solubility.

Biological Activity

1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

C13H12F3N1S1O1\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}_1\text{S}_1\text{O}_1

This structure features a thiophene ring, a trifluoromethylphenyl group, and a urea moiety, which contribute to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea. For instance, derivatives with thiophene and trifluoromethyl groups have shown promising activity against various bacterial strains.

Compound MIC (µg/mL) Target Organisms
1-(2-Thiophen-3-yl)ethyl-3-(2-trifluoromethyl)phenylurea5-10E. coli, P. aeruginosa, S. aureus
Ciprofloxacin1.25-7E. coli, P. aeruginosa, S. aureus

The minimum inhibitory concentrations (MICs) indicate that the compound is competitive with standard antibiotics like ciprofloxacin, suggesting its potential as an antimicrobial agent .

The proposed mechanism of action involves interaction with bacterial enzymes or receptors that are critical for cell wall synthesis or metabolic processes. The presence of the thiophene ring is believed to enhance π-π stacking interactions with target biomolecules, thereby increasing binding affinity and specificity .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships reveals that modifications to the thiophene and trifluoromethyl groups significantly impact biological activity:

  • Substituents on Thiophene : Variations in the position and type of substituents on the thiophene ring can enhance or diminish antimicrobial efficacy.
  • Trifluoromethyl Group : The presence of the trifluoromethyl group is crucial for maintaining high activity levels against resistant strains.

Case Studies

  • Study on Antimicrobial Resistance : A study demonstrated that compounds with similar structures to 1-(2-(Thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea exhibited significant antibacterial activity against resistant strains of S. aureus and E. coli .
  • Molecular Docking Studies : Computational studies indicated that this compound could effectively inhibit key enzymes involved in bacterial resistance mechanisms, such as β-lactamase .

Q & A

Q. What are the best practices for handling the compound’s hygroscopicity and light sensitivity?

  • Methodological Answer :
  • Storage : Keep in amber vials under argon at −20°C.
  • Lyophilization : Freeze-dry in presence of trehalose to prevent hydration.
  • In-Use Stability : Monitor via UPLC-PDA during long-term assays .

Q. How can batch-to-batch variability in synthesis be minimized for reproducible bioassays?

  • Methodological Answer :
  • Process Controls : Use automated reactors (e.g., ChemSpeed) for precise temperature/pH control.
  • QC Metrics : Enforce strict thresholds (e.g., NMR purity >98%, residual solvent <500 ppm).
  • Stability-Indicating Methods : Develop forced degradation protocols (heat, light, pH) to validate robustness .

Collaborative Research Considerations

Q. What interdisciplinary approaches enhance mechanistic understanding of this compound?

  • Methodological Answer :
  • Chemical Biology : Use click chemistry (e.g., CuAAC) to attach biotin for pull-down assays.
  • Omics Integration : Perform transcriptomics (RNA-seq) to identify downstream pathways.
  • Structural Biology : Co-crystallize with target proteins for X-ray diffraction (2.0 Å resolution) .

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